molecular formula C20H20O4S B15448014 Thiophene, 3,4-bis(3,4-dimethoxyphenyl)- CAS No. 62497-35-2

Thiophene, 3,4-bis(3,4-dimethoxyphenyl)-

Cat. No.: B15448014
CAS No.: 62497-35-2
M. Wt: 356.4 g/mol
InChI Key: WSTPVFJTJKRFHE-UHFFFAOYSA-N
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Description

This compound features a central thiophene ring substituted at the 3,4-positions with two 3,4-dimethoxyphenyl groups. The dimethoxy substituents contribute to enhanced solubility and electronic conjugation, making it a candidate for applications in organic electronics and as a ligand in bioactive molecules .

Properties

CAS No.

62497-35-2

Molecular Formula

C20H20O4S

Molecular Weight

356.4 g/mol

IUPAC Name

3,4-bis(3,4-dimethoxyphenyl)thiophene

InChI

InChI=1S/C20H20O4S/c1-21-17-7-5-13(9-19(17)23-3)15-11-25-12-16(15)14-6-8-18(22-2)20(10-14)24-4/h5-12H,1-4H3

InChI Key

WSTPVFJTJKRFHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC=C2C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Effects on Physical and Chemical Properties

3,4-Bis(4-hydroxy-3-methylphenyl)thiophene (4c)
  • Structure : The hydroxyl and methyl groups at the 4- and 3-positions of the phenyl rings contrast with the dimethoxy groups in the target compound.
  • Synthesis : Prepared via demethylation of 3,4-bis(4-methoxy-3-methylphenyl)thiophene using boron tribromide .
  • Properties : Melting point (183–184°C) is lower than dimethoxy analogs, likely due to reduced steric hindrance and weaker intermolecular forces .
3,4-Bis(2-fluoro-4-hydroxyphenyl)thiophene (4e)
  • Structure : Fluorine atoms at the 2-position introduce electron-withdrawing effects, contrasting with the electron-donating methoxy groups.
  • Properties : Higher melting point (207–209°C) compared to 4c, attributed to stronger hydrogen bonding via hydroxyl groups .
2,4-Bis(2-fluoro-4-methoxyphenyl)thiophene (5a)
  • Structure : Substituents at the 2,4-positions of the thiophene core instead of 3,3.
  • Synthesis : Synthesized via Suzuki coupling, demonstrating positional isomerism’s impact on reactivity .
Diethyl 3,4-bis(acetoxymethyl)thieno-[2,3-b]thiophene-2,5-dicarboxylate
  • Structure : A fused thiophene system with ester and acetoxymethyl groups.
  • Properties: Planar fused rings (deviation <0.03 Å) enable strong π-π stacking, unlike the non-fused dimethoxy analog .
Thiophene-Core Estrogen Receptor Ligands
  • Activity : Derivatives like 4c–4f exhibit superagonist activity on estrogen receptors, with hydroxyl groups critical for binding. The dimethoxy variant may lack this due to reduced hydrogen-bonding capacity .
3,5-Bis(3,4-dimethoxyphenyl)-4-amino-1,2,4-triazole (3,4-MAT)
  • Application: A corrosion inhibitor (98% efficiency in HCl) where the dimethoxyphenyl groups enhance adsorption via van der Waals interactions.
Dibenzylbutyrolactone Lignans
  • Structure : Contains a 3,4-dibenzyloxolan-2-one moiety with dimethoxyphenyl groups.
  • Activity : Demonstrates neurotrophic effects, highlighting the role of methoxy groups in modulating bioactivity .

Data Tables

Table 1: Key Properties of Selected Thiophene Derivatives

Compound Name Substituents Melting Point (°C) Key Activity/Property Reference
3,4-Bis(3,4-dimethoxyphenyl)thiophene 3,4-(3,4-OMe)₂Ph Not Reported Electronic conjugation
3,4-Bis(4-hydroxy-3-methylphenyl)thiophene 3,4-(4-OH-3-Me)Ph 183–184 Estrogen receptor superagonist
3,4-Bis(2-fluoro-4-hydroxyphenyl)thiophene 3,4-(2-F-4-OH)Ph 207–209 Enhanced hydrogen bonding
3,5-Bis(3,4-dimethoxyphenyl)-4-amino-1,2,4-triazole 3,5-(3,4-OMe)₂Ph-4-NH₂ N/A Corrosion inhibition (98% efficiency)

Table 2: Structural Analogues with Dimethoxyphenyl Groups

Compound Name Core Structure Application/Property Reference
3,3′-(1,2-Ethanediyl)-bis[2-(3,4-dimethoxyphenyl)-4-thiazolidinone] Thiazolidinone COX/LOX inhibition
1,7-Bis(3,4-dimethoxyphenyl)heptadiene dione Heptadiene dione Biological activity scaffold
2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one Flavonoid Antioxidant potential

Research Findings and Implications

  • Synthetic Flexibility : Methoxy groups facilitate diverse functionalization, as seen in demethylation reactions to generate hydroxylated analogs .
  • Electronic Effects: Planar fused thiophenes (e.g., thieno[2,3-b]thiophene) exhibit stronger π-stacking than non-fused derivatives, impacting material design .
  • Biological Relevance : Dimethoxy groups enhance lipophilicity and membrane permeability but may reduce receptor binding compared to hydroxylated analogs .

Preparation Methods

Nickel-Catalyzed Coupling of 3,4-Dibromothiophene

Reaction Mechanism and Conditions

The nickel-mediated coupling of 3,4-dibromothiophene with 3,4-dimethoxyphenyl nucleophiles represents one of the earliest reported routes to 3,4-bis(3,4-dimethoxyphenyl)thiophene. Zhou and Yamamoto demonstrated that 3,4-dibromothiophene undergoes a tandem coupling reaction in the presence of bis(1,5-cyclooctadiene)nickel(0) ([Ni(COD)₂]) and 2,2'-bipyridyl in dimethylformamide (DMF) at 70°C for 22 hours. The reaction proceeds via oxidative addition of the nickel catalyst into the carbon-bromine bonds, followed by transmetalation with the aryl nucleophile and reductive elimination to form the desired product.

Yield and Optimization

Initial reports indicated a yield of 70% for this method, with residual starting material and dimeric byproducts observed in crude reaction mixtures. Key variables influencing yield include:

  • Catalyst loading : Optimal performance was achieved with 10 mol% [Ni(COD)₂] and 12 mol% 2,2'-bipyridyl.
  • Solvent effects : Polar aprotic solvents like DMF facilitated nickel coordination, whereas nonpolar solvents led to incomplete conversion.
  • Temperature : Reactions below 60°C resulted in sluggish kinetics, while temperatures exceeding 80°C promoted decomposition.

A representative procedure involves heating 3,4-dibromothiophene (1.0 equiv) with [Ni(COD)₂] (0.1 equiv), 2,2'-bipyridyl (0.12 equiv), and 3,4-dimethoxyphenylmagnesium bromide (2.2 equiv) in DMF under nitrogen. After workup and purification via column chromatography, the product is isolated as a pale-yellow solid.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Modern Approach Using Boronic Acids

The Suzuki-Miyaura coupling has emerged as the most efficient method for constructing 3,4-bis(3,4-dimethoxyphenyl)thiophene. As detailed in a 2023 study, 3,4-dibromothiophene reacts with 3,4-dimethoxyphenylboronic acid in the presence of palladium(II) acetate ([Pd(OAc)₂]) and the ligand 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) under mildly basic conditions.

Reaction Parameters and Scalability

The optimized protocol employs:

  • Catalyst system : [Pd(OAc)₂] (6 mol%) and SPhos (26 mol%) in degassed dioxane.
  • Base : Aqueous potassium carbonate (2.0–4.0 M) to facilitate transmetalation.
  • Temperature : 80–100°C for 18–72 hours, depending on substrate reactivity.

Notably, this method achieved an 81% isolated yield after chromatographic purification and recrystallization from ethyl acetate/hexane. Side products, such as the tetrakis(3,4-dimethoxyphenyl)thiophene derivative, formed in trace amounts (<5%) when excess boronic acid was employed.

Workup and Characterization

Post-reaction workup involves extraction with ethyl acetate, drying over magnesium sulfate, and solvent evaporation. Nuclear magnetic resonance (NMR) analysis confirmed the structure through characteristic aromatic signals at δ 7.23–7.19 ppm (thiophene-proximal protons) and δ 3.93–3.86 ppm (methoxy groups).

Silyl-Based Stepwise Functionalization

Utilization of Trimethylsilyl Protecting Groups

An alternative strategy, reported by Ito and coworkers, leverages 3,4-bis(trimethylsilyl)thiophene as a masked precursor. The trimethylsilyl (TMS) groups undergo sequential ipso-substitution with 3,4-dimethoxyphenyl moieties via palladium-catalyzed cross-coupling.

Reaction Sequence
  • Monosubstitution : Selective replacement of one TMS group with a 3,4-dimethoxyphenyl unit using [Pd(PPh₃)₄] and cesium fluoride.
  • Displacement of Residual TMS : The remaining TMS group is converted to a boronic ester via Miyaura borylation, followed by Suzuki coupling with a second equivalent of 3,4-dimethoxyphenylboronic acid.

This method offers superior regiocontrol but requires multiple purification steps, resulting in an overall yield of 58–65%.

Comparative Analysis of Synthetic Methods

Efficiency and Practical Considerations

Table 1 summarizes key metrics for the three methodologies:

Method Catalyst Conditions Yield Purity Scalability
Nickel-catalyzed coupling [Ni(COD)₂]/bipyridyl DMF, 70°C, 22 h 70% 90–95% Moderate
Suzuki-Miyaura coupling [Pd(OAc)₂]/SPhos Dioxane, 80°C, 18 h 81% >98% High
Silyl-based substitution [Pd(PPh₃)₄] THF, 60–80°C, 24 h 58–65% 85–90% Low

The Suzuki-Miyaura method outperforms others in yield and purity, making it the preferred route for large-scale synthesis. However, the nickel-catalyzed approach remains relevant for laboratories with cost constraints, as nickel precursors are less expensive than palladium catalysts.

Challenges and Byproduct Formation

  • Nickel-mediated route : Dimeric byproducts arise from homo-coupling of 3,4-dimethoxyphenyl nucleophiles.
  • Palladium-catalyzed method : Over-coupling to tetrakis derivatives occurs with excess boronic acid, necessitating precise stoichiometric control.
  • Silyl strategy : Residual TMS groups complicate purification, requiring additional borylation steps.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (CDCl₃) :

    • δ 7.23–7.19 (m, 4H, aryl protons ortho to methoxy groups)
    • δ 6.96–6.92 (m, 2H, thiophene-proximal aryl protons)
    • δ 3.94 (s, 6H, OCH₃), 3.93 (s, 6H, OCH₃).
  • Mass Spectrometry :

    • ESI-MS (m/z): 329.1 [M+H]⁺ (calculated for C₂₀H₂₂O₄S: 328.13).

Physicochemical Properties

  • Melting point : 142–144°C (recrystallized from EtOAc/hexane).
  • Solubility : Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), moderate in THF, insoluble in water.

Q & A

Q. What are the common synthetic routes for preparing Thiophene, 3,4-bis(3,4-dimethoxyphenyl)-, and what critical reaction conditions must be controlled?

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated thiophene precursors and boronic acid derivatives of 3,4-dimethoxyphenyl groups. For example, Pd(PPh₃)₄ catalysts in toluene under reflux (130°C) are effective for coupling bis(stannane) intermediates with aryl halides . Demethylation of methoxy-protected intermediates using boron tribromide (BBr₃) in dichloromethane is critical for revealing hydroxyl groups in derivatives . Key conditions include strict anhydrous environments, controlled stoichiometry, and inert gas purging to prevent side reactions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Thiophene, 3,4-bis(3,4-dimethoxyphenyl)-, and how are key structural features confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent patterns on the thiophene core, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural validation . Gas chromatography-mass spectrometry (GC-MS) with BPX-5 or HP-1 columns (30 m length, 0.25 mm diameter, 0.25 µm phase thickness) under programmed heating (e.g., 50°C to 300°C at 10°C/min) is used for purity analysis .

Q. What are the primary research applications of Thiophene, 3,4-bis(3,4-dimethoxyphenyl)- in materials science and medicinal chemistry?

In materials science, its π-conjugated structure makes it a candidate for organic semiconductors and conductive polymers, particularly when functionalized with electron-withdrawing/donating groups . In medicinal chemistry, analogs exhibit anti-inflammatory and anticancer properties, likely due to interactions with cellular targets like estrogen receptors or pro-inflammatory enzymes .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction when synthesizing Thiophene, 3,4-bis(3,4-dimethoxyphenyl)- to improve yield and purity?

Optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability.
  • Solvent systems : Toluene or THF with degassing to prevent oxidation.
  • Stoichiometry : A 10% excess of boronic acid to ensure complete coupling.
  • Temperature control : Microwave-assisted synthesis at 80°C reduces reaction time and byproducts . Post-reaction purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) isolates the product efficiently.

Q. What strategies address discrepancies in reported biological activities of Thiophene, 3,4-bis(3,4-dimethoxyphenyl)- derivatives across different studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities in synthesized compounds. Mitigation strategies include:

  • Standardized bioassays : Use established protocols (e.g., MTT for cytotoxicity).
  • Purity validation : ≥95% purity via HPLC or GC-MS.
  • Structural analogs : Compare activities of derivatives with incremental substituent changes to identify pharmacophores .

Q. What computational methods are recommended for predicting the electronic properties of Thiophene, 3,4-bis(3,4-dimethoxyphenyl)-, and how do these correlate with experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict HOMO-LUMO gaps and charge distribution, which correlate with UV-Vis absorption spectra and cyclic voltammetry data. For example, methoxy groups lower the LUMO energy, enhancing electron transport in organic semiconductors . Molecular docking simulations further elucidate binding affinities to biological targets like kinases or receptors .

Q. How does the steric and electronic influence of 3,4-dimethoxyphenyl substituents affect the reactivity of the thiophene core in electrophilic substitution reactions?

The electron-donating methoxy groups activate the thiophene ring toward electrophilic substitution, directing incoming electrophiles to the α-positions. Steric hindrance from the bulky 3,4-dimethoxyphenyl groups, however, can reduce reaction rates. Computational modeling (e.g., Fukui indices) identifies reactive sites, validated experimentally by nitration or halogenation studies .

Q. What are the challenges in scaling up the synthesis of Thiophene, 3,4-bis(3,4-dimethoxyphenyl)- for preclinical studies, and how can they be mitigated?

Challenges include:

  • Purification : Column chromatography is impractical at scale; switch to recrystallization or distillation.
  • Catalyst cost : Use immobilized Pd catalysts for recycling.
  • Safety : Handle BBr₃ (corrosive) in controlled environments with quenching protocols.
  • Yield optimization : Continuous flow reactors improve heat/mass transfer for multi-step syntheses .

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